molecular formula C10H9N5S B2949002 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine CAS No. 925148-45-4

1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine

Cat. No.: B2949002
CAS No.: 925148-45-4
M. Wt: 231.28
InChI Key: ROAWKLBCMIFWDC-UHFFFAOYSA-N
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Description

1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine is a complex organic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing nitrogen and sulfur atoms under specific conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: The compound's potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-5-yl)phenyl]methanamine

  • 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-7-yl)phenyl]methanamine

  • 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-8-yl)phenyl]methanamine

Properties

IUPAC Name

[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c11-5-7-1-3-8(4-2-7)9-14-15-6-12-13-10(15)16-9/h1-4,6H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAWKLBCMIFWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NN3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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